4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly referred to as Vitamin A. This compound features a unique structure characterized by a retinol backbone with a hexadecanoate ester group at the 15 position. The molecular formula for this compound is , and it has a molecular weight of 524.86 g/mol. The synthesis of this compound is notable for its potential applications in both scientific research and industry, particularly in fields related to biochemistry and pharmacology.
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate can be sourced from various chemical suppliers and is classified under retinoids, which are compounds related to Vitamin A. Retinoids play crucial roles in biological systems, including vision, cellular growth, and differentiation. The compound is also relevant in medicinal chemistry due to its structural similarity to other biologically active retinoids .
The primary method for synthesizing 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. This reaction typically occurs under anhydrous conditions using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
The molecular structure of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate includes:
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate participates in several chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with retinoid receptors within cells:
Data regarding solubility, stability under different pH conditions, and thermal properties are essential for understanding its behavior in various applications.
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has several scientific applications:
This detailed analysis highlights the significance of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate in various scientific domains while providing insights into its synthesis, structure, reactivity, mechanism of action, properties, and applications.
The biosynthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate (DHDRH) originates from canonical retinoid and isoprenoid metabolic pathways. The initial step involves the saturation of the 13–14 double bond in all-trans-retinol by retinol saturase (RetSat), a membrane-associated enzyme homologous to plant carotenoid isomerases. This reaction produces all-trans-13,14-dihydroretinol (DHR), characterized by a shifted UV absorbance maximum (λmax = 290 nm vs. 325 nm for retinol) and confirmed via mass spectrometry (m/z=288) [2] [9]. DHR subsequently undergoes dehydrogenation at the 4,5-position via cytochrome P450 enzymes (CYP1B1, CYP2C8) to form 4,5-didehydro-5,6-dihydroretinol (DDHR), a reactive intermediate [9].
The final esterification step is catalyzed by lecithin:retinol acyltransferase (LRAT) or diacylglycerol acyltransferase 1 (DGAT1), which conjugates DDHR with palmitic acid (hexadecanoic acid) to yield DHDRH. LRAT shows specificity for hydrophobic retinoids bound to cellular retinol-binding proteins (CRBP), directing DDHR towards storage in lipid droplets rather than oxidative metabolism [3] [5]. This pathway is summarized below:
Scheme 1: Biosynthetic Route to DHDRH
all-trans-Retinol → RetSat → all-trans-13,14-Dihydroretinol → CYP1B1/CYP2C8 → 4,5-Didehydro-5,6-dihydroretinol → LRAT/DGAT1 → DHDRH
Table 1: Key Enzymes in DHDRH Biosynthesis
Enzyme | Reaction Catalyzed | Subcellular Localization | Tissue Expression |
---|---|---|---|
Retinol Saturase | 13–14 double bond reduction of retinol | Endoplasmic Reticulum | Liver, Kidney, Intestine |
CYP1B1/CYP2C8 | 4,5-Dehydrogenation of dihydroretinol | Microsomes | Ubiquitous |
LRAT | Esterification with palmitic acid | Lipid Droplets | Intestine, Liver, Eye |
DGAT1 | Alternative esterification | Endoplasmic Reticulum | Adipose Tissue, Liver |
β-Carotene oxygenases critically supply retinol precursors for DHDRH synthesis. BCO-I (β,β-carotene-15,15′-monooxygenase) symmetrically cleaves β-carotene at the 15,15′ bond, yielding two molecules of all-trans-retinal, which are reduced to retinol by retinal dehydrogenases [3] [8]. In contrast, BCO-II (β,β-carotene-9′,10′-dioxygenase) asymmetrically cleaves β-carotene to produce β-ionone and β-apo-10′-carotenal, the latter undergoing stepwise oxidation to retinal and retinol [3] [8].
BCO-II activity generates β-apocarotenals (e.g., β-apo-8′-carotenal, β-apo-12′-carotenal), which act as competitive inhibitors of LRAT. This reduces retinol esterification capacity and may shunt retinol towards oxidative pathways like DDHR formation [8]. Notably, BCO-II expression in extrahepatic tissues (e.g., kidney, adipose) provides localized retinol pools for tissue-specific DHDRH synthesis, independent of hepatic retinoid stores [3] [6].
Cellular retinol-binding proteins (CRBP) govern the substrate channeling of retinoids during DHDRH biosynthesis:
Table 2: Retinoid-Binding Proteins Regulating DHDRH Metabolism
Protein | Ligand Specificity | Function in DHDRH Pathway | Consequence of Knockout |
---|---|---|---|
CRBP-I | all-trans-Retinol | Channels retinol to LRAT | ↓ Hepatic retinyl esters; ↑ DDHR oxidation |
CRBP-II | Dietary retinol/carotenoids | Intestinal retinol esterification | ↓ Retinol uptake; ↓ Hepatic DHDRH |
CRBP-III | all-trans-Retinol | Compensatory storage in adipose | Impaired lactation retinoid transfer |
CRABP-II | 4,5-Didehydroretinoids, RA | Shuttles DDHR to CYP26 for degradation | ↑ DHDRH accumulation in tissues |
Isotopomer spectral analysis (ISA) using 13C-labeled mevalonolactone has elucidated the contribution of the mevalonate pathway to DHDRH biosynthesis. In cultured hepatoma cells, 13C-mevalonolactone is incorporated into geranylgeranyl diphosphate (GGPP), a C20 isoprenoid intermediate. GGPP undergoes dephosphorylation and oxidation via alcohol dehydrogenases (ADH4) and aldehyde dehydrogenases (ALDH1A1) to form geranylgeranoic acid (GGA) [1]. GGA is then reduced and isomerized to DDHR, as confirmed by LC-MS/MS detection of 13C-labeled DDHR and DHDRH [1] [9].
ISA further revealed that hepatic monoamine oxidase B (MAO-B) participates in GGA biosynthesis. MAO-B inhibition reduces DDHR production by >60%, indicating its role in regulating flux through this alternative pathway [1]. The contribution of mevalonate-derived precursors versus dietary retinol to DHDRH pools is tissue-dependent:
Table 3: Isotopomer Distribution in DHDRH Precursors
13C-Labeled Precursor | Major Labeled Product | Isotopomer Enrichment | Key Enzyme Involved |
---|---|---|---|
[13C]Mevalonolactone | GGPP | 90–95% | GGPP Synthase |
[13C]Mevalonolactone | GGA | 75–80% | MAO-B, ADH4 |
[13C]Mevalonolactone | DDHR | 60–65% | Aldo-Keto Reductases |
[13C]Retinol | DHDRH | 85–90% | LRAT |
Scheme 2: Metabolic Crosstalk in DHDRH Synthesis
Mevalonate Pathway → GGPP → Dephosphorylation → Geranylgeraniol → Oxidation → GGA → Reduction/Isomerization → DDHR vs. Dietary β-Carotene → BCO-I/BCO-II → Retinal → Reduction → Retinol → RetSat → DHR → Oxidation → DDHR
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0